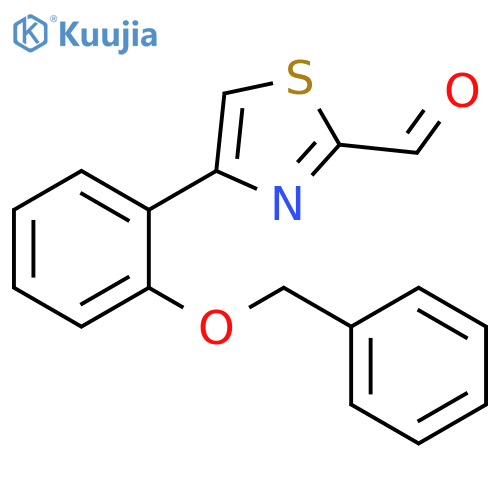

Cas no 383142-93-6 (4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

383142-93-6 structure

商品名:4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde

4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

- starbld0018681

- 4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde

- 383142-93-6

- BBL020665

- 4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde

- Z2049890035

- AKOS001476160

- STK893355

- 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde

-

- インチ: InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2

- InChIKey: PIABSIJRGOWDRY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 295.06669983Da

- どういたいしつりょう: 295.06669983Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B131425-50mg |

4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |

383142-93-6 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B131425-500mg |

4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |

383142-93-6 | 500mg |

$ 320.00 | 2022-06-07 | ||

| Chemenu | CM519370-1g |

4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde |

383142-93-6 | 98% | 1g |

$343 | 2023-01-04 | |

| TRC | B131425-100mg |

4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |

383142-93-6 | 100mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559331-1g |

4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde |

383142-93-6 | 98% | 1g |

¥3468.00 | 2024-05-16 |

4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

383142-93-6 (4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量